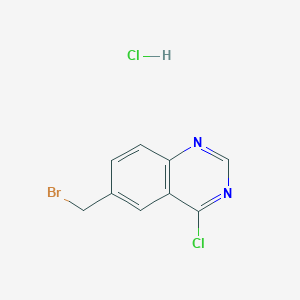
6-(Bromomethyl)-4-chloroquinazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-4-chloroquinazoline hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromomethyl and chloro substituents on the quinazoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-4-chloroquinazoline hydrochloride typically involves the bromination of a quinazoline derivative. One common method is the bromination of 4-chloroquinazoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinazoline N-oxides or reduction reactions to yield corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted quinazolines with various functional groups depending on the nucleophile used.
- Quinazoline N-oxides or amines from oxidation or reduction reactions, respectively.
科学的研究の応用
6-(Bromomethyl)-4-chloroquinazoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for investigating cellular processes and pathways.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(Bromomethyl)-4-chloroquinazoline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro substituent may enhance binding affinity through hydrophobic interactions or halogen bonding.
類似化合物との比較
4-Chloroquinazoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Methyl-4-chloroquinazoline: Contains a methyl group instead of a bromomethyl group, resulting in different reactivity and biological activity.
6-(Bromomethyl)quinazoline: Lacks the chloro substituent, which may affect its binding properties and reactivity.
Uniqueness: 6-(Bromomethyl)-4-chloroquinazoline hydrochloride is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biological research.
特性
分子式 |
C9H7BrCl2N2 |
|---|---|
分子量 |
293.97 g/mol |
IUPAC名 |
6-(bromomethyl)-4-chloroquinazoline;hydrochloride |
InChI |
InChI=1S/C9H6BrClN2.ClH/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8;/h1-3,5H,4H2;1H |
InChIキー |
GCRJACYXWVJAKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CBr)C(=NC=N2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)


![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)



![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)

![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)

